An In-Depth Technical Guide to 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl: Structure, Synthesis, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide addresses the chemical entity 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one hydrochloride. Extensive searches of scientific literature, chemical databases, and patent repositories have revealed a significant lack of specific data for this particular compound. As such, this guide will provide a comprehensive overview based on the well-established chemistry of the core tetrahydropyrimidinone scaffold. The synthesis, structural characteristics, and potential applications will be discussed through the lens of analogous compounds and established synthetic methodologies. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related novel molecules.
Introduction to Tetrahydropyrimidinones
The tetrahydropyrimidine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These heterocyclic compounds are often synthesized through multicomponent reactions, most notably the Biginelli reaction, which offers a straightforward and atom-economical route to highly functionalized dihydropyrimidines that can be subsequently reduced to their tetrahydro derivatives.[3][4][5] The therapeutic potential of tetrahydropyrimidine derivatives is vast, with documented activities including antiviral, antitumor, anti-inflammatory, and antibacterial properties.[3][5]
Postulated Structure and Physicochemical Properties
While no definitive experimental data for 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl is publicly available, its structure can be inferred from its nomenclature.
Molecular Structure:
The proposed structure consists of a saturated six-membered tetrahydropyrimidine ring with a carbonyl group at the 2-position. An aminoethyl substituent is attached to the nitrogen atom at the 1-position. The hydrochloride salt form indicates that the primary amine of the aminoethyl group is protonated.
Caption: Postulated structure of 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl.
Physicochemical Properties:
In the absence of experimental data, the physicochemical properties can be predicted based on the postulated structure. A summary of these predicted properties is provided in the table below.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C6H14ClN3O | Essential for molecular weight determination and elemental analysis. |
| Molecular Weight | 179.65 g/mol | Influences diffusion, bioavailability, and formulation. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Crucial for formulation, administration, and biological availability. |
| Melting Point | Not available | Important for purity assessment and stability. |
| pKa | The primary amine is expected to have a pKa around 9-10. | Affects ionization state at physiological pH, influencing receptor binding and membrane permeability. |
Synthetic Strategy: A Generalized Approach
The synthesis of N-substituted tetrahydropyrimidinones is not as commonly described as their C-substituted counterparts from the classical Biginelli reaction. However, a plausible synthetic route for 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one can be conceptualized based on established organic chemistry principles.
A likely approach would involve a multi-step synthesis, potentially starting with the protection of one of the amino groups of ethylenediamine. This would be followed by a reaction to form the tetrahydropyrimidinone ring and subsequent deprotection.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Hypothetical Protocol:
Step 1: Mono-protection of Ethylenediamine
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Rationale: To prevent the undesired reaction of both amino groups of ethylenediamine in the subsequent cyclization step. A common protecting group for amines, such as tert-butoxycarbonyl (Boc), could be employed.
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Procedure:
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Dissolve ethylenediamine in a suitable solvent (e.g., dichloromethane).
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Slowly add one equivalent of di-tert-butyl dicarbonate (Boc)2O at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, purify the mono-Boc-protected ethylenediamine by column chromatography.
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Step 2: Cyclocondensation to form the Tetrahydropyrimidinone Ring
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Rationale: The protected diamine can then be reacted with a suitable three-carbon synthon to form the six-membered ring. This could be a 1,3-dicarbonyl compound or a more reactive equivalent in the presence of a carbonyl source like phosgene or a phosgene equivalent.
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Procedure:
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React the mono-Boc-protected ethylenediamine with a suitable cyclizing agent (e.g., 1,3-diiodopropane and a carbonyl source, or an acrylic acid derivative).
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The reaction may require a base to neutralize any acid formed during the reaction.
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The reaction conditions (solvent, temperature) would need to be optimized.
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Purify the resulting protected 1-(2-aminoethyl)tetrahydropyrimidin-2(1H)-one.
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Step 3: Deprotection and Salt Formation
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Rationale: The final steps involve the removal of the protecting group to reveal the primary amine and subsequent formation of the hydrochloride salt to improve stability and solubility.
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Procedure:
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Treat the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent (e.g., dioxane), to remove the Boc group.
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After deprotection, neutralize the reaction mixture and extract the free base.
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Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the desired hydrochloride salt.
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Filter and dry the resulting solid to obtain 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl.
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Self-Validation: Each step of this proposed synthesis would require rigorous characterization of the intermediates and the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structures. Purity would be assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.
Potential Applications and Future Directions
Given the broad biological activities of the tetrahydropyrimidine class of compounds, 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl could be a valuable building block or a candidate for screening in various biological assays.
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Drug Discovery: The presence of a primary amino group provides a handle for further chemical modification, allowing for the generation of a library of derivatives for screening against various therapeutic targets. The tetrahydropyrimidinone core is a known pharmacophore for various biological activities, and this compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.[3][5]
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Ligand for Metal Complexes: The diamine functionality could serve as a chelating ligand for various metal ions, with potential applications in catalysis or as imaging agents.
Future research should focus on:
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The successful synthesis and unambiguous structural characterization of 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl.
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Evaluation of its physicochemical properties, including solubility and stability.
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Screening for biological activity in a variety of in vitro and in vivo models.
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Exploration of its utility as a scaffold for the development of novel therapeutic agents.
Conclusion
References
A comprehensive list of references for the synthesis and biological activity of tetrahydropyrimidine derivatives is provided below.
- Foroughifar, N., Karimi Beromi, S., & Pasdar, H. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601.
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052.
- Salehi, H., & Guo, Q. (2004). A new and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones and their corresponding 2-(1H)-thiones via a Biginelli-like condensation reaction. Tetrahedron Letters, 45(44), 8233-8236.
- Upadhyay, D. B., Nogales, J., Mokariya, J. A., Vala, R. M., Tandon, V., Banerjee, S., & Patel, H. M. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 12(45), 29297-29311.
- Halim, A., & Islam, M. (2015). One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Bangladesh Journal of Scientific and Industrial Research, 50(2), 121-126.
- Popat, K. H., Anand, A., & Patel, H. M. (2022). Synthesis, characterization, and biological evaluation of tetrahydropyrimidines: dual-activity and mechanism of action. Pharmaceuticals, 15(10), 1254.
- Sargordan Arani, M., & Alimohammadi, F. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research, 11(1), 107-113.
- A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. (2018). International Journal of Research in Pharmaceutical Sciences, 9(1), 279-284.
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium (III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of an aldehyde, a β-ketoester, and urea: an improved procedure for the Biginelli reaction. The Journal of Organic Chemistry, 65(19), 6270-6272.
Sources
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
